(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amino group on the ethylene oxide.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the role of specific amino and hydroxyl groups in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the thiophene ring may participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(3-pyridyl)ethan-1-ol: This compound has a pyridine ring instead of a thiophene ring, which may result in different chemical and biological properties.
(2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol: The presence of a chlorine substituent on the phenyl ring can alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The uniqueness of (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol lies in its combination of functional groups and the presence of a methyl-substituted thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
InChI Key |
MUFHXIUVJOIJCJ-SECBINFHSA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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